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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B608230 Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of three

prominent Poly (ADP-ribose) polymerase (PARP) inhibitors—Niraparib, Olaparib, and

Talazoparib—in key non-murine models: the dog and the cynomolgus monkey. Due to the

limited availability of public data on JNJ-7704796 (JNJ4796), this guide focuses on these well-

characterized alternatives to inform preclinical research and development. The data presented

herein is crucial for understanding the absorption, distribution, metabolism, and excretion

(ADME) properties of these compounds, aiding in the selection of appropriate candidates and

the design of further preclinical and clinical studies.

Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Niraparib, Olaparib,

and Talazoparib in dogs and cynomolgus monkeys following oral (PO) and intravenous (IV)

administration. These parameters are essential for evaluating the bioavailability, clearance, and

exposure of each compound.

Table 1: Pharmacokinetic Parameters in Dogs
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Parameter Niraparib Olaparib Talazoparib

Dose (mg/kg) 2 (PO) 10 (PO) 0.5 (PO)

Cmax (ng/mL) 7,500[1] 2,570[2] Data not available

Tmax (hr) 0.33[1] 3.00[2] Data not available

AUCinf (hr*µg/mL) 35.4[1] 12.50[2] Data not available

Bioavailability (%) 57[3] Data not available Data not available

Clearance

(mL/min/kg)

Data higher than in

monkeys[1]
Data not available Data not available

Vss (L/kg)
Data higher than in

monkeys[1]
Data not available Data not available

Table 2: Pharmacokinetic Parameters in Cynomolgus Monkeys

Parameter Niraparib Olaparib Talazoparib

Dose (mg/kg) 5 (PO) Data not available Data not available

Cmax (ng/mL) 31,500[4] Data not available Data not available

Tmax (hr) 1.67[4] Data not available Data not available

AUCinf (hr*µg/mL) 676.2[4] Data not available Data not available

Bioavailability (%) 84.3[4] Data not available Data not available

Clearance

(mL/min/kg)
Low[4] Data not available Data not available

Vss (L/kg) Low[4] Data not available Data not available

Half-life (hr) 17.8[4] Data not available Data not available

Experimental Protocols
The following is a generalized protocol for a single-dose, crossover in vivo pharmacokinetic

study in dogs or monkeys, designed to assess the oral bioavailability of a test compound.
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1. Animal Subjects and Housing:

Species: Beagle dogs or Cynomolgus monkeys.

Health Status: Healthy, adult animals, confirmed by veterinary examination.

Housing: Housed in accordance with AAALAC International guidelines, with controlled

temperature, humidity, and light cycles.[5] Food and water are provided ad libitum, except for

fasting periods as required by the study design.[6]

2. Dosing and Administration:

Formulation: The test compound is formulated in a suitable vehicle to ensure stability and

solubility.

Intravenous (IV) Administration: A single bolus injection is administered via a catheterized

vein (e.g., cephalic or saphenous vein in dogs, femoral vein in monkeys).[7][8] The dose is

typically low to avoid saturation of metabolic pathways.

Oral (PO) Administration: The compound is administered via oral gavage. Animals are

typically fasted overnight prior to dosing.[9][10]

3. Sample Collection:

Blood Sampling: Serial blood samples (approximately 1-2 mL) are collected from a

peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and

24 hours post-dose).[7][9][11]

Sample Processing: Blood samples are collected into tubes containing an anticoagulant

(e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen

(e.g., at -80°C) until analysis.

4. Bioanalysis:

Method: Plasma concentrations of the parent drug and any major metabolites are quantified

using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.[4]
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5. Pharmacokinetic Analysis:

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis

with software such as Phoenix WinNonlin.[12]

Parameters: Key parameters calculated include Cmax, Tmax, AUC from time zero to the last

measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), half-life (t1/2),

clearance (CL), and volume of distribution at steady state (Vss).

Bioavailability (F%): Absolute oral bioavailability is calculated using the following formula: F%

= (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
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Caption: PARP-1 signaling in response to DNA damage and inhibition.
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Caption: Workflow of a typical in vivo pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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